molecular formula C17H15N5O3SSe B11638822 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide

Cat. No.: B11638822
M. Wt: 448.4 g/mol
InChI Key: IIUOAQICCRLKTI-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide is a complex organic compound that features a pyrazole ring fused with a benzoselenadiazole moiety

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzoselenadiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring and a benzoselenadiazole moiety. Similar compounds include:

Properties

Molecular Formula

C17H15N5O3SSe

Molecular Weight

448.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide

InChI

InChI=1S/C17H15N5O3SSe/c1-11-15(17(23)22(21(11)2)12-7-4-3-5-8-12)18-26(24,25)14-10-6-9-13-16(14)20-27-19-13/h3-10,18H,1-2H3

InChI Key

IIUOAQICCRLKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=N[Se]N=C43

Origin of Product

United States

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